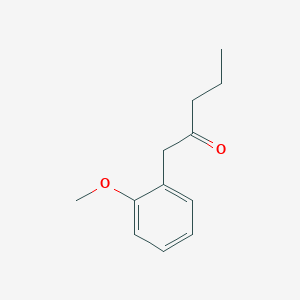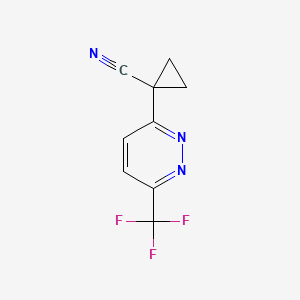
1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile is a chemical compound that features a trifluoromethyl group attached to a pyridazine ring, which is further connected to a cyclopropane ring with a carbonitrile group.
Preparation Methods
One common method involves radical trifluoromethylation, which has been extensively studied for its ability to introduce the trifluoromethyl group into various organic molecules . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group and other substituents on the pyridazine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens) are commonly used in these reactions.
Scientific Research Applications
1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyridazine ring can participate in various binding interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile can be compared with other similar compounds such as:
Pyridazine derivatives: These compounds share the pyridazine ring structure and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups are known for their enhanced stability and reactivity, making them valuable in pharmaceuticals and agrochemicals.
Cyclopropane derivatives: Cyclopropane-containing compounds are often used in medicinal chemistry due to their unique ring strain and reactivity.
Properties
CAS No. |
1433708-62-3 |
|---|---|
Molecular Formula |
C9H6F3N3 |
Molecular Weight |
213.16 g/mol |
IUPAC Name |
1-[6-(trifluoromethyl)pyridazin-3-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-6(14-15-7)8(5-13)3-4-8/h1-2H,3-4H2 |
InChI Key |
OMDDOUMRSUCFMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=NN=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


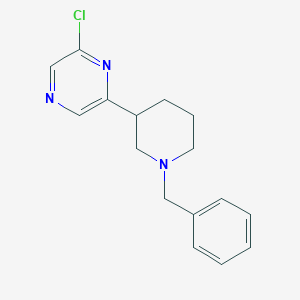
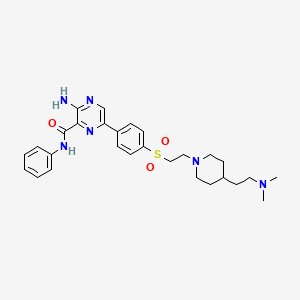


![(1R)-1-[4-(Difluoromethyl)phenyl]propylamine](/img/structure/B13049298.png)
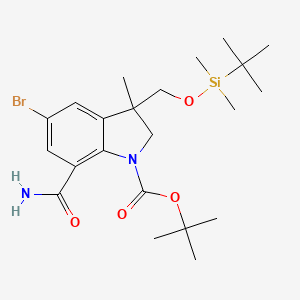

![(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hcl](/img/structure/B13049321.png)
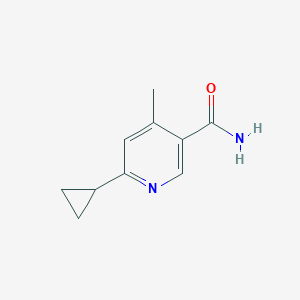
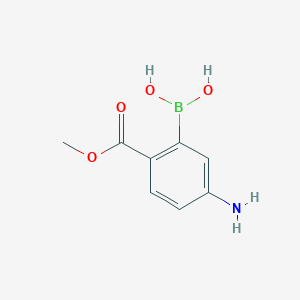
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)
